molecular formula C24H16FN3O5S B491612 4-[[(4-Fluorophenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate CAS No. 518319-42-1

4-[[(4-Fluorophenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate

Cat. No.: B491612
CAS No.: 518319-42-1
M. Wt: 477.5g/mol
InChI Key: BKPPHNVPJAFZCW-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a fluorophenyl group, a sulfonyl group, and an isonicotinoyl moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-fluorophenyl sulfonyl chloride, which is then reacted with isonicotinic acid to form the sulfonyl isonicotinoyl intermediate. This intermediate undergoes further reaction with 4-aminophenyl isonicotinate under controlled conditions to yield the final product.

Key reaction conditions include:

    Temperature: Typically maintained between 0°C to 50°C.

    Solvents: Common solvents used include dichloromethane, dimethylformamide (DMF), and acetonitrile.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Automation and continuous monitoring systems ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for quality control.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and isonicotinoyl groups are key to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate stands out due to its unique combination of functional groups. Similar compounds include:

    4-[(4-Chlorophenyl)sulfonylamino]phenyl isonicotinate: Similar structure but with a chlorine atom instead of fluorine.

    4-[(4-Methylphenyl)sulfonylamino]phenyl isonicotinate: Contains a methyl group instead of fluorine.

    4-[(4-Nitrophenyl)sulfonylamino]phenyl isonicotinate: Features a nitro group, which significantly alters its reactivity and applications.

The presence of the fluorine atom in 4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-[(4-fluorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O5S/c25-19-1-7-22(8-2-19)34(31,32)28(23(29)17-9-13-26-14-10-17)20-3-5-21(6-4-20)33-24(30)18-11-15-27-16-12-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPPHNVPJAFZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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